4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile;2,2,2-trifluoroacetic acid
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Overview
Description
4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile;2,2,2-trifluoroacetic acid is a complex organic compound that combines a benzonitrile moiety with an amino-substituted cyclopropyl group and is stabilized as a trifluoroacetic acid salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized via a cyclopropanation reaction, where a phenyl-substituted alkene reacts with a carbene precursor.
Benzonitrile Formation: The benzonitrile moiety is introduced through a nucleophilic aromatic substitution reaction, where a suitable nitrile precursor reacts with the amino-substituted cyclopropyl intermediate.
Salt Formation: Finally, the compound is treated with trifluoroacetic acid to form the trifluoroacetate salt, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropyl group can introduce strain into molecular structures, affecting binding interactions and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile: Similar in structure but without the trifluoroacetic acid salt.
2-Phenylcyclopropylamine: Lacks the benzonitrile moiety.
Benzonitrile derivatives: Various compounds with different substituents on the benzonitrile ring.
Uniqueness
The combination of the cyclopropyl group, amino group, and benzonitrile moiety in 4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile;2,2,2-trifluoroacetic acid provides unique chemical properties, such as enhanced stability and reactivity, making it valuable for specific research applications.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and how it compares to similar compounds
Properties
IUPAC Name |
4-[amino-(2-phenylcyclopropyl)methyl]benzonitrile;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2.C2HF3O2/c18-11-12-6-8-14(9-7-12)17(19)16-10-15(16)13-4-2-1-3-5-13;3-2(4,5)1(6)7/h1-9,15-17H,10,19H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYOHOBTUIYMDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(C2=CC=C(C=C2)C#N)N)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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